3-(2-Piperidyl)phenol
Description
Significance of Piperidine (B6355638) and Phenol (B47542) Scaffolds in Medicinal Chemistry and Organic Synthesis
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. mdpi.com Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in crucial interactions with biological targets, such as receptors and enzymes. mdpi.com This has led to the incorporation of the piperidine scaffold into drugs with diverse applications, including antipsychotics and antihistamines. acs.org
Similarly, the phenol group, a hydroxyl group attached to an aromatic ring, is a key pharmacophoric element in many biologically active compounds. acs.orgacs.org The acidic nature of the phenolic hydroxyl and its ability to participate in hydrogen bonding and π-stacking interactions are critical for molecular recognition at various receptor sites. acs.orgnih.gov Notably, the 3-hydroxyphenyl group is a well-established "message" component in many opioid receptor ligands, crucial for their analgesic properties. nih.gov
The combination of these two scaffolds in the form of piperidylphenols creates a molecule with the potential to interact with multiple biological targets, particularly within the central nervous system.
Historical Perspective on the Research of Piperidylphenols
Research into piperidylphenols has a long and storied history, driven primarily by the quest for novel analgesics and psychoactive compounds. A significant body of research has demonstrated that N-substituted 3-hydroxyphenylpiperidines are potent modulators of opioid and dopamine (B1211576) receptors. ontosight.airesearchgate.net For instance, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for opioid receptor antagonists. acs.orgacs.org
The exploration of different substitution patterns on both the piperidine and phenol rings has led to the discovery of compounds with a wide range of pharmacological profiles, from full agonists to antagonists at various receptor subtypes. acs.orgnih.gov For example, the compound (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((-)-3-PPP), also known as preclamol, has been investigated for its dual action at dopamine D2 receptors and its potential application in treating schizophrenia. ncats.io These extensive structure-activity relationship (SAR) studies have underscored the importance of the relative stereochemistry and the nature of the substituents in determining the biological activity of these compounds. nih.gov
Rationale for Comprehensive Investigation of 3-(2-Piperidyl)phenol
The comprehensive investigation of this compound is warranted due to its status as a fundamental, unsubstituted parent structure within this pharmacologically significant class of compounds. By understanding the intrinsic chemical and biological properties of this core scaffold, researchers can gain a baseline understanding from which to design more complex and selective derivatives.
The lack of a substituent on the piperidine nitrogen, a feature present in many of the more extensively studied analogues, makes this compound a key tool for dissecting the fundamental interactions of the piperidylphenol pharmacophore with its biological targets. Studying this parent compound allows for the elucidation of the minimal structural requirements for binding and activity at receptors like the opioid and dopamine receptors. This knowledge is invaluable for the rational design of new chemical entities with improved therapeutic profiles.
Compound Data
Below are tables detailing the chemical properties of compounds discussed in this article.
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-3-(Piperidin-2-yl)phenol hydrochloride | 2990302-13-9 | Not Available | Not Available |
| 3-(2-Piperidin-2-ylethyl)phenol | 915921-63-0 | C₁₃H₁₉NO | 205.30 |
Data for (S)-3-(Piperidin-2-yl)phenol hydrochloride is limited in the public domain. Data for 3-(2-Piperidin-2-ylethyl)phenol is provided for a structurally similar compound for reference. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-piperidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2 |
InChI Key |
DHLQLVALWZRDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Mechanistic Investigations of Biological Activity of 3 2 Piperidyl Phenol Analogues
Receptor Binding and Modulation Mechanisms
Analogues of 3-(2-Piperidyl)phenol have been extensively studied for their ability to bind to and modulate the function of various GPCRs, a large family of transmembrane receptors involved in numerous physiological processes.
Serotonin (B10506) Receptor (e.g., 5-HT7) Antagonism and Inverse Agonism
A significant area of research has focused on the interaction of this compound analogues with serotonin receptors, particularly the 5-HT7 receptor subtype. Several of these compounds have been identified as potent antagonists and, in some cases, inverse agonists of this receptor.
One of the most well-characterized analogues is SB-269970, which incorporates a more complex substituent on the piperidine (B6355638) nitrogen. This compound exhibits high affinity for the human 5-HT7 receptor, with reported Ki values in the low nanomolar range. researchgate.net Functional studies have demonstrated that SB-269970 acts as a potent antagonist, effectively blocking the signaling cascade initiated by the natural ligand, serotonin.
Furthermore, some analogues have displayed inverse agonist properties. Inverse agonism refers to the ability of a ligand to decrease the basal, or constitutive, activity of a receptor in the absence of an agonist. This is particularly relevant for receptors like 5-HT7, which exhibit a degree of spontaneous activity. Arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides, for instance, have been shown to decrease the basal adenylate cyclase activity in cells expressing the 5-HT7 receptor, confirming their inverse agonist action. nih.gov
The binding affinity of various analogues for the 5-HT7 receptor is influenced by the nature of the substituents on both the phenol (B47542) and piperidine rings. The following table summarizes the binding affinities (Ki) of selected this compound analogues and related compounds for the 5-HT7 receptor.
| Compound | Structure | Receptor | Ki (nM) |
| Analogue 1 | 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 0.5 |
| Analogue 2a | Levorotatory enantiomer of a methyl and carboxyethyl analog | 5-HT7 | 1.2 |
| Analogue 2b | Dextrorotatory enantiomer of a methyl and carboxyethyl analog | 5-HT7 | 93 |
| [11C]Cimbi-701 | O-methylated analogue of SB-269970 | 5-HT7 | 18 |
| LP-211 | N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 5-HT7 | ~1 |
| MEL-9 | N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide | 5-HT7 | ~1 |
| RA-7 | 1-(2-biphenyl)piperazine | 5-HT7 | High Affinity |
This table is interactive. Click on the headers to sort the data.
Interactions with Other G-Protein Coupled Receptors (GPCRs)
Beyond the serotonin system, analogues of this compound have been investigated for their interactions with other GPCRs, including dopamine (B1211576), adrenergic, and muscarinic receptors. The affinity and selectivity for these receptors are highly dependent on the specific structural modifications of the parent molecule.
Dopamine Receptors: Certain 3-phenylpiperidine (B1330008) derivatives, which share a structural resemblance to this compound, have shown significant affinity for dopamine D2 and D3 receptors. For example, N-phenylpiperazine analogues have been developed that exhibit high affinity and selectivity for the D3 receptor subtype over the D2 subtype. acs.orgmdpi.com The binding affinities (Ki) of some of these compounds are presented in the table below.
| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |
| LS-3-134 | D3 | 0.17 | >150-fold |
| WW-III-55 | D3 | ~20 | >800-fold |
| Compound 6a | D3 | 1.4 | >450-fold |
| Compound 7 | D3 | 3.5 | - |
| Compound 8 | D3 | <1 | - |
| Compound 9 | D3 | <10 | 56-fold |
| Cabergoline | D2 | 0.61 | - |
| Lisuride | D2 | 0.95 | - |
| Pergolide | D3 | 0.86 | - |
| Pramipexole | D3 | 0.97 | - |
This table is interactive. Click on the headers to sort the data.
Adrenergic Receptors: The affinity of piperidine-containing compounds for adrenergic receptors has also been explored. Studies on clonidine (B47849) and related cyclic amidines have provided insights into the structural requirements for α2-adrenergic receptor affinity, highlighting the importance of an aromatic moiety and specific substitutions on the phenyl ring. nih.gov
Muscarinic Receptors: Piperidinyl piperidine analogues have been designed as potent and selective M2 muscarinic receptor antagonists. nih.gov The selectivity between M1 and M2 subtypes is a key focus in the development of such compounds to minimize central nervous system side effects. nih.gov The affinity of biperiden (B1667296) enantiomers for different muscarinic receptor subtypes has also been characterized, with the (+)-enantiomer showing high affinity for M1 receptors. researchgate.net
| Compound | Receptor Subtype | Affinity (pA2 or Ki) |
| (+)-Biperiden | M1 | pA2 = 9.07 |
| (+)-Biperiden | M2α (cardiac) | pA2 = 7.25 |
| (+)-Biperiden | M2β (ileal) | pA2 = 8.27 |
| (-)-Biperiden | M1, M2α, M2β | pA2 = 5.59 - 6.38 |
| Piperidinyl piperidine analogue | M2 | High Affinity (>100-fold selective vs M1/M3) |
This table is interactive. Click on the headers to sort the data.
Enzyme Inhibition Profiles and Mechanistic Elucidation
In addition to their effects on GPCRs, this compound analogues and related piperidine-containing compounds have been shown to inhibit the activity of various enzymes.
Cyclooxygenase (COX) Enzyme Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. While specific data on the direct inhibition of COX enzymes by this compound analogues is limited in the available literature, the broader class of piperidine-containing molecules has been explored for COX inhibitory activity. The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govfrontiersin.org The inhibitory activity of various compounds is typically reported as the half-maximal inhibitory concentration (IC50).
| Compound Class | Enzyme | IC50 (µM) |
| Thiazole derivatives | COX-2 | 0.09 - 54.09 |
| Benzo[d]thiazole analogs | COX-2 | 0.28 - 0.77 |
| Diaryl-based pyrazole/triazole derivatives | COX-2 | 0.002 - 3.324 |
| Arylidene derivatives | COX-2 | 0.150 - 0.308 |
| Senkyunolide O | COX-2 | 5 |
| Cryptotanshinone | COX-2 | 22 |
This table is interactive. Click on the headers to sort the data.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation. Several studies have investigated piperidine derivatives as tyrosinase inhibitors. The mechanism of inhibition often involves competition with the enzyme's natural substrates, L-tyrosine and L-DOPA. acs.org
For instance, a series of piperazine (B1678402)/piperidine amides of benzoic and cinnamic acids were found to inhibit mushroom tyrosinase. acs.org The most potent compounds in this series exhibited pIC50 values (the negative logarithm of the IC50) around 4-5. Molecular docking studies suggest that these compounds interact with the active site of the enzyme. The inhibition kinetics have been characterized as non-competitive or mixed-type for some of these derivatives. unito.it
| Compound Class/Derivative | Enzyme Source | IC50 (µM) or pIC50 | Inhibition Type |
| Piperazine/piperidine amides (most potent) | Mushroom | pIC50 ≈ 4.99 (monophenolase) | Competitive (suggested) |
| 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a) | Mushroom | 252 | - |
| Analogue 2d of compound 1a | Mushroom | 7.56 | Mixed-type |
| Nitrophenylpiperazine derivative (4l) | Mushroom | 72.55 | Mixed |
| 1,2,4, triazole nucleus containing piperazines (10a, 10b) | Mushroom | 31.2, 30.7 | Mixed (for 10b) |
This table is interactive. Click on the headers to sort the data.
Other Enzyme Systems (e.g., Acetylcholinesterase, Urease)
Acetylcholinesterase (AChE): This enzyme is a key target in the treatment of Alzheimer's disease. Several piperidine-based compounds have been evaluated for their AChE inhibitory activity. For example, semi-synthetic analogues of natural piperidine alkaloids have shown IC50 values in the low micromolar range against rat brain acetylcholinesterase. nih.gov Additionally, a series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives have been synthesized and tested, with the most potent compound exhibiting an IC50 of 5.10 µM. mdpi.com Phthalimide-based piperazine derivatives have also demonstrated AChE inhibition, with the most active compound having an IC50 of 16.42 µM. nih.gov
| Compound Class/Derivative | Enzyme Source | IC50 (µM) |
| Semi-synthetic piperidine alkaloid (analogue 7) | Rat Brain | 7.32 |
| Semi-synthetic piperidine alkaloid (analogue 9) | Rat Brain | 15.1 |
| 1-Benzylpiperidine derivative (compound 19) | - | 5.10 |
| Phthalimide-based piperazine derivative (4b) | - | 16.42 |
| Benzyltetrahydroprotoberberine alkaloid (1a) | - | 40.6 |
| Benzyltetrahydroprotoberberine alkaloid (1b) | - | 51.9 |
This table is interactive. Click on the headers to sort the data.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by certain bacteria, such as Helicobacter pylori. Furan chalcone (B49325) derivatives containing a piperidine moiety have been synthesized and shown to be effective urease inhibitors, with some compounds exhibiting IC50 values more potent than the standard inhibitor thiourea. mdpi.com
| Compound Class/Derivative | IC50 (µM) |
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one (4h) | 16.13 |
| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s) | 18.75 |
| Thiourea (standard) | 21.25 |
| 1-phenyl-3-[5-(3′,4′-dichlorophenyl) -2-furyl]-2- propen-1-one (4f) | 21.05 |
| Compound with -Cl at ortho position of phenyl ring (4k) | 23.09 |
This table is interactive. Click on the headers to sort the data.
Antioxidant Activity Mechanisms of Piperidylphenols
The antioxidant properties of this compound and its analogues are attributed to their ability to neutralize free radicals, a capacity rooted in their distinct chemical structure which combines a phenolic ring with a piperidine moiety. The mechanisms underlying this activity, particularly radical scavenging, are complex and have been elucidated through various assays and structure-activity relationship studies.
The capacity of piperidylphenols to act as antioxidants is frequently evaluated using stable free radical models such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.comjddtonline.info These assays help to reveal the primary mechanisms of radical neutralization, which are predominantly hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov
In the DPPH assay, the stable DPPH radical, which has a characteristic deep violet color in solution, acts as an oxidizing agent. nih.gov An antioxidant molecule, such as a piperidylphenol, can donate a hydrogen atom from its phenolic hydroxyl group to the DPPH radical. nih.gov This process neutralizes the radical, converting it to the non-radical form, DPPH-H, which results in a color change from violet to yellow that can be measured spectrophotometrically. nih.gov The working principle of the DPPH method is primarily based on this hydrogen atom donation ability. ugm.ac.id
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. ugm.ac.id The radical scavenging mechanism in this assay can involve both electron donation and hydrogen atom donation from the antioxidant compound. nih.govugm.ac.id When a piperidylphenol analogue interacts with ABTS•+, it transfers an electron or a hydrogen atom, which neutralizes the radical cation and causes the solution to lose its color. ugm.ac.id The degree of decolorization is proportional to the concentration and potency of the antioxidant.
The fundamental chemistry behind the antioxidant action of these phenolic compounds is the ability of the hydroxyl (-OH) group to donate a hydrogen atom, forming a relatively stable phenoxyl radical. mdpi.com This stability is crucial as it prevents the antioxidant itself from becoming a pro-oxidant and initiating new radical chain reactions. nih.gov
Table 1: Comparison of Radical Scavenging Assay Mechanisms
| Assay | Radical Species | Primary Mechanism | Principle of Detection |
|---|---|---|---|
| DPPH | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Hydrogen Atom Transfer (HAT) ugm.ac.id | Color change from violet to yellow nih.gov |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) nih.govugm.ac.id | Decolorization of blue-green solution ugm.ac.id |
The antioxidant efficacy of this compound analogues is not uniform and is highly dependent on their molecular structure. Key structural features that govern their radical scavenging activity include the number and position of hydroxyl groups on the phenol ring and the presence of other substituents. nih.govresearchgate.net
The number of hydroxyl groups is a primary determinant of antioxidant potential; generally, an increase in the number of -OH groups enhances antioxidant activity. nih.govnih.gov The position of these groups is also critical. For phenolic compounds, the ortho and para positions of hydroxyl groups are often associated with higher activity than the meta position. researchgate.net This is because ortho and para substitutions can better stabilize the resulting phenoxyl radical through resonance. In the case of this compound, the hydroxyl group is in the meta position relative to the piperidyl substituent. While still active, its antioxidant capacity might differ from ortho or para analogues. The ability to form intramolecular hydrogen bonds, particularly with ortho-substituted groups, can also play a significant role in stabilizing the phenoxyl radical and enhancing antioxidant activity. researchgate.netnih.gov
Cellular Pathway Modulations Beyond Target Binding
Beyond direct molecular interactions, this compound analogues can exert significant biological effects by modulating complex cellular pathways. These include the induction of programmed cell death (apoptosis), regulation of intracellular ion concentrations, and control over cell growth and movement.
Analogues of this compound may trigger apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This pathway is a critical mechanism for eliminating damaged or cancerous cells. Research on structurally related piperidone and phenolic compounds has revealed several key apoptotic events that these molecules can initiate. nih.govmdpi.com
One of the central mechanisms is the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Specifically, the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 and caspase-7 is a hallmark of the intrinsic pathway. nih.govmdpi.com This activation can be triggered by the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.com
The regulation of the Bcl-2 family of proteins is also crucial. Piperidine-containing compounds have been shown to induce apoptosis by altering the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). nih.gov An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c. nih.gov Furthermore, some phenolic compounds can upregulate the tumor suppressor protein p53, which in turn can promote the expression of pro-apoptotic genes like Bax. mdpi.com Other observed mechanisms include the induction of reactive oxygen species (ROS) accumulation, which can cause mitochondrial damage, and the promotion of DNA fragmentation, a characteristic feature of late-stage apoptosis. nih.gov
Table 2: Key Mechanisms in Apoptosis Induction by Related Compounds
| Mechanism | Cellular Event | Key Proteins/Factors Involved | Reference |
|---|---|---|---|
| Caspase Activation | Execution of apoptosis | Caspase-3, Caspase-7, Caspase-9 | nih.govmdpi.com |
| Bcl-2 Family Regulation | Mitochondrial membrane permeabilization | Bax (pro-apoptotic), Bcl-2 (anti-apoptotic) | nih.gov |
| Mitochondrial Depolarization | Release of pro-apoptotic factors | Reactive Oxygen Species (ROS) | nih.gov |
| DNA Fragmentation | Nuclear breakdown in late apoptosis | Sub-G0/G1 cell cycle phase increase | nih.gov |
| p53 Upregulation | Transcriptional activation of pro-apoptotic genes | p53, Bax | mdpi.com |
Mitochondria are central to cellular calcium (Ca2+) homeostasis, and disruptions in mitochondrial Ca2+ levels can trigger various cellular processes, including apoptosis. nih.gov Phenolic compounds, particularly those with structures similar to estrogen receptor modulators, have been found to influence mitochondrial Ca2+ uptake. nih.govnih.gov
The primary mechanism for Ca2+ entry into the mitochondrial matrix is through a channel known as the mitochondrial calcium uniporter (MCU). nih.gov Studies have demonstrated that certain phenolic compounds can act as activators of the MCU, leading to a significant increase in the rate of mitochondrial Ca2+ uptake. nih.gov This enhanced uptake can lead to mitochondrial Ca2+ overload, which is a potent trigger for the opening of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP disrupts the mitochondrial membrane potential, leading to swelling and the release of pro-apoptotic factors like cytochrome c, thereby initiating the caspase cascade. mdpi.com
Therefore, it is plausible that this compound analogues could modulate cellular fate by directly or indirectly interacting with components of the mitochondrial Ca2+ handling machinery. This modulation represents a non-genomic mechanism of action that can rapidly influence cell signaling and viability. nih.gov
The uncontrolled proliferation and migration of cells are defining features of cancer. Analogues of this compound may interfere with these processes by modulating specific signaling pathways. Research on piper amide and phenolic compounds has shown that they can significantly inhibit both cell proliferation and migration, which are critical steps in tumor metastasis. nih.govresearchgate.net
A key mechanism underlying the inhibition of cell migration and invasion is the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.govresearchgate.net These enzymes are responsible for degrading the extracellular matrix, a crucial step that allows cancer cells to invade surrounding tissues and metastasize. By inhibiting the expression and/or activity of MMP-2 and MMP-9, piperidylphenol analogues could effectively block this process. researchgate.net
Additionally, these compounds can affect pathways that control cell growth and angiogenesis. For example, some phenolic compounds have been found to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth. nih.gov The cGMP/PKG signaling pathway, which is known to reduce proliferation and migration in certain cancer cells, could also be a potential target for these analogues. nih.gov By intervening in these critical pathways, this compound analogues could exhibit potent anti-proliferative and anti-metastatic effects.
Anti-Inflammatory Signaling Pathway Modulation
Extensive literature searches did not yield specific research detailing the modulation of anti-inflammatory signaling pathways by analogues of this compound. While the broader classes of phenolic compounds and piperidine-containing molecules are known to possess anti-inflammatory properties, specific mechanistic studies on analogues of this compound are not available in the reviewed scientific literature.
The general anti-inflammatory effects of phenolic compounds often involve the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) cascades. These pathways are crucial in the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, various phenolic compounds have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.
Similarly, piperidine moieties are present in a variety of synthetic and natural compounds that exhibit anti-inflammatory activity. Their mechanisms of action can be diverse, ranging from the inhibition of inflammatory enzymes to the modulation of cytokine production. However, without specific studies on this compound analogues, any discussion on their precise effects on anti-inflammatory signaling pathways would be speculative.
Due to the lack of specific research data on the anti-inflammatory signaling pathway modulation by this compound analogues, no detailed findings or data tables can be presented. Further research is required to elucidate the specific mechanisms by which these particular compounds may exert any potential anti-inflammatory effects.
Structure Activity Relationship Sar Studies of 3 2 Piperidyl Phenol Derivatives
Impact of Stereochemistry on Biological Potency and Selectivity
The three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a pivotal factor in determining the biological activity of 3-(2-Piperidyl)phenol derivatives. Molecules with the same chemical formula but different spatial arrangements are known as stereoisomers, and their interactions with biological targets like proteins and enzymes can vary significantly. ankara.edu.tr The concept of chirality, where a molecule is non-superimposable on its mirror image, is fundamental to understanding these differences. ankara.edu.trslideshare.net The two non-superimposable mirror images of a chiral molecule are called enantiomers.
In biological systems, enantiomers can exhibit profound differences in pharmacology, pharmacokinetics, and toxicity. slideshare.net This is because biological targets are themselves chiral, leading to stereoselective interactions. One enantiomer may fit perfectly into a receptor's binding site and elicit a desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. ankara.edu.trresearchgate.net For instance, in the case of the drug methyldopa, only the S-isomer possesses antihypertensive effects. ankara.edu.tr Similarly, the R-isomer of penicillamine is highly toxic, whereas the S-isomer is a potent agent for chronic arthritis. ankara.edu.tr
The Easson-Stedman Hypothesis offers a model to explain these differences, suggesting that the more potent enantiomer engages in a minimum of three intermolecular interactions with its receptor. slideshare.net The less active enantiomer, due to its different spatial configuration, cannot achieve this optimal three-point binding simultaneously. slideshare.net
Influence of Substitutions on the Piperidine (B6355638) Ring for Activity Modulation
Modifications to the piperidine ring of this compound derivatives serve as a crucial strategy for modulating their biological activity. The nature, position, and size of substituents on this heterocyclic ring can significantly impact the compound's interaction with its biological target, thereby influencing its potency and selectivity.
Research on various piperidine-containing compounds has shown that the position of substituents strongly influences biological activity. For example, in a series of coumarin derivatives with substituted piperidinyl compounds, those with a 1,3-substituted piperidine ring demonstrated better activity as monoamine oxidase B (MAO-B) inhibitors compared to their 1,4-substituted counterparts. nih.govacs.org Furthermore, findings have indicated that para-substitution on a piperidine ring is often preferable to meta-substitution for enhancing the inhibitory effect on MAO. nih.govacs.org
The type of substituent also plays a vital role. The addition of a hydroxyl group to the piperidine ring has been shown to increase the MAO inhibitory effect. nih.govacs.org In other studies, substituting the piperidine ring with small amino functional groups has yielded compounds with comparatively higher activity for MAO-B inhibition. acs.org Conversely, the introduction of certain electron-donating groups like -Cl, -OCH3, and -OCF3 has been found to largely reduce MAO-B inhibition activity, while electron-donating groups like a methyl group can produce stronger inhibition. nih.govacs.org
The following table summarizes the inhibitory activity (IC50) of some donepezil–coumarin hybrids with substitutions on the piperidine ring against MAO-B.
| Compound | R1 | R2 | n | m | IC50 for MAO-B (μM) |
| 73 | H | H | 2 | 0 | 8.39 ± 0.91 |
| 74 | H | H | 3 | 0 | 12.6 ± 1.2 |
| 76 | H | Me | 2 | 0 | 2.75 ± 0.22 |
| 77 | H | Cl | 2 | 0 | 33.9 ± 2.1 |
| 78 | H | OMe | 2 | 0 | 33.6 ± 0.9 |
| 82 | Me | H | 2 | 0 | 2.38 ± 0.11 |
Data sourced from a study on donepezil–coumarin hybrids. nih.govacs.org
These findings underscore the importance of the strategic placement of specific functional groups on the piperidine ring to optimize the biological activity of this compound derivatives.
Role of the Phenolic Hydroxyl Group and its Positional Isomerism on Activity
The phenolic hydroxyl (-OH) group is a critical determinant of the biological activity of this compound and its derivatives. This functional group can participate in hydrogen bonding and act as a hydrogen donor, which are key interactions for binding to biological targets and for antioxidant activity. researchgate.netnih.gov The biological and pharmaceutical activities of phenolic compounds are largely based on their phenolic ring and the attached hydroxyl group. researchgate.net
The antioxidant capacity of phenolic compounds is often linked to the number and position of hydroxyl groups. mdpi.com The presence of a hydroxyl group on the phenyl ring is often essential for antimicrobial and antioxidant activities. rsc.orgresearchgate.net For instance, studies on flavonoids have shown that a higher number of phenolic hydroxyl groups on the B-ring is positively correlated with antioxidant activity. mdpi.com The hydroxyl group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical is stabilized by resonance. nih.gov
The position of the hydroxyl group on the phenyl ring (positional isomerism) can also significantly influence activity. The formation of intramolecular hydrogen bonds between nearby functional groups is possible, which can either increase or decrease the antioxidant effect. nih.gov For example, if a double hydrogen bond forms between two phenolic -OH groups, it might decrease antioxidant reactivity by making the donation of a hydrogen atom energetically less favorable. nih.gov
Furthermore, the phenolic hydroxyl group is susceptible to metabolic processes such as glucuronidation, which can affect the oral bioavailability of the drug. researchgate.net Bioisosteric replacement, where the phenol (B47542) group is replaced by another group with similar properties, is a strategy sometimes employed in drug design to improve pharmacokinetic profiles while retaining biological activity. researchgate.net
Conformational Analysis and Bioactive Conformations of Piperidylphenols
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional shape and conformational flexibility. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its biological target.
The piperidine ring, similar to cyclohexane, typically exists in a chair conformation to minimize steric strain. Substituents on the ring can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by the nature and size of the substituents. For 4-substituted piperidines with polar groups, protonation of the ring nitrogen can lead to a stabilization of the axial conformer. nih.gov In some cases, this stabilization is significant enough to reverse the conformational preference, making the axial form more favored. nih.gov
Molecular mechanics calculations can be used to predict the conformational energies of both the free base and the protonated forms of piperidines. nih.gov These calculations have shown that electrostatic interactions between substituents and the protonated nitrogen are a primary cause of conformational changes upon protonation. nih.gov
In a related study on 2-substituted piperazines, it was found that the axial conformation was preferred for 1-acyl and 1-aryl substituted compounds. nih.gov For ether-linked compounds, the axial conformation was further stabilized by the formation of an intramolecular hydrogen bond. nih.gov This preferred axial orientation was found to place key nitrogen atoms in a specific spatial arrangement that mimics the binding of other known active compounds to their receptor. nih.gov Understanding the preferred conformations and the factors that influence them is therefore essential for designing potent this compound derivatives that can adopt the necessary bioactive conformation for optimal interaction with their target.
Pharmacophore Modeling and Ligand-Based Drug Design Implications
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule's biological activity. dergipark.org.tr A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). dergipark.org.trnih.gov For this compound derivatives, ligand-based approaches are particularly useful when the precise structure of the biological target is unknown.
A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov By analyzing a series of active this compound derivatives, a common pharmacophore can be developed. This model serves as a 3D query to search large chemical databases for novel compounds that possess the required features in the correct spatial orientation, thus having a higher probability of being active. dergipark.org.tr
Studies on piperidinyl urea (B33335) derivatives have shown that pharmacophore analysis can reveal important structural requirements for activity. For instance, acceptor, donor, hydrophobic, and aromatic/hydrophobic properties were identified as favorable for both hERG blocking and H3 antagonistic activities. nih.gov The distances between these pharmacophoric features were also found to be crucial. A smaller distance between polar features was associated with better hERG blocking activity, while a greater distance between aromatic/hydrophobic and polar groups was also favorable. nih.gov
The development of a robust pharmacophore model for a specific biological activity of this compound derivatives can guide the design of new, more potent, and selective compounds. It allows for a more rational approach to modifying the lead structure, focusing on alterations that are most likely to enhance the desired interactions with the biological target.
Theoretical and Computational Chemistry Studies of 3 2 Piperidyl Phenol
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)
No specific Density Functional Theory (DFT) studies centered on 3-(2-Piperidyl)phenol have been identified. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. scielo.org.zaresearchgate.net For a molecule like this compound, such studies would typically involve geometry optimization to find the most stable three-dimensional structure and subsequent calculation of various molecular properties.
Electronic Structure and Reactivity Descriptors
There are no published studies detailing the electronic structure or reactivity descriptors for this compound. In a typical analysis, DFT calculations would be used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajchem-a.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com Other reactivity descriptors that could be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which provide insights into the molecule's behavior in chemical reactions. scielo.org.zaajchem-a.com
Spectroscopic Property Prediction (e.g., NMR, IR, UV)
Specific computational predictions of the NMR, IR, or UV-Vis spectra for this compound are not available. Theoretical spectroscopy is a common application of quantum chemistry. scielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the 1H and 13C NMR chemical shifts. nrel.govnih.govscielo.br These theoretical predictions are valuable for confirming experimental assignments and elucidating molecular structure. mdpi.com
IR Spectroscopy: DFT calculations can compute vibrational frequencies, which correspond to the peaks in an IR spectrum. scispace.com This helps in assigning specific vibrational modes to the observed experimental bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies, which correspond to absorption maxima in UV-Vis spectra. scispace.comdntb.gov.ua
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
No molecular docking or molecular dynamics (MD) simulation studies specifically featuring this compound have been published.
Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand when bound to a target protein. ekb.egresearchgate.net For this compound, docking studies could explore its potential interactions with various biological targets, providing insights into its pharmacological potential.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. stanford.edumdpi.com An MD simulation of this compound interacting with a protein could reveal the stability of the binding pose, the key intermolecular interactions, and conformational changes in both the ligand and the target. researchgate.net
In Silico Prediction of Biological Activities and Mechanistic Pathways
While general in silico methods exist for predicting biological activity, specific studies applying these to this compound are absent from the literature. clinmedkaz.orgresearchgate.net Computational tools can predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity (ADMET). nih.gov Furthermore, software can screen for potential biological targets and predict a spectrum of possible pharmacological activities based on structural similarity to known active compounds. clinmedkaz.orgmdpi.com
Elucidation of Reaction Mechanisms (e.g., Proton-Electron Transfer)
There are no computational studies elucidating the reaction mechanisms of this compound. For phenolic compounds, a common area of investigation is proton-coupled electron transfer (PCET), a crucial mechanism in many biological and chemical processes. nih.govdtu.dkmdpi.com DFT calculations can be used to map the potential energy surface of a reaction, identify transition states, and determine activation energies, thereby clarifying whether a reaction proceeds through a stepwise or concerted mechanism. nih.govmdpi.com
Conformational Landscape Analysis and Energy Minima
A detailed conformational analysis of this compound using computational methods has not been reported. Such an analysis would involve exploring the molecule's potential energy surface to identify all stable conformers (energy minima) and the energy barriers between them (transition states). uni-muenchen.deq-chem.comq-chem.com This is particularly important for a flexible molecule like this compound, which has a rotatable bond between the piperidine (B6355638) and phenol (B47542) rings and a flexible piperidine ring that can adopt different chair and boat conformations. nih.govnih.gov Understanding the conformational landscape is crucial as the biological activity of a molecule can be dependent on its specific three-dimensional shape.
Advanced Analytical Methodologies for 3 2 Piperidyl Phenol Research
Chromatographic Separations for Isolation and Purity Assessment
Chromatography is an indispensable tool for the analysis of 3-(2-Piperidyl)phenol. The selection of a specific technique is contingent upon the analytical objective, whether it be purification from a reaction mixture, assessment of purity, or the critical separation of its enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of phenolic compounds due to its high resolution and versatility. nih.gov The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve efficient separation and good peak symmetry.
Given the compound's structure, which includes a basic piperidine (B6355638) nitrogen and an acidic phenolic hydroxyl group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. A typical stationary phase would be a C18 silica-based column, which separates compounds based on their hydrophobicity. nih.gov
Method development hinges on the manipulation of the mobile phase. americanpharmaceuticalreview.com The mobile phase typically consists of an aqueous component with a buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter; it must be controlled to maintain a consistent ionization state for the analyte. For this compound, a slightly acidic pH can be used to protonate the piperidine nitrogen, which can improve peak shape and retention characteristics. The choice of buffer and organic modifier, along with the gradient elution program (the change in organic modifier concentration over time), is systematically adjusted to optimize the separation from any impurities or related substances. jocpr.com Detection is commonly performed using a UV detector, leveraging the chromophore of the phenol (B47542) ring.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 Silica (B1680970) Column (e.g., 5 µm, 250 x 4.6 mm) | Provides a nonpolar surface for hydrophobic interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer (pH 3-4) | Controls pH to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the column. |
| Elution Mode | Gradient | Varies the ratio of Mobile Phase A to B for optimal separation of compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Column Temperature | 25-30 °C | Maintains consistent retention times and efficiency. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~275 nm | Monitors the absorbance of the phenol ring for quantification. |
Gas Chromatography (GC) Applications for Phenol Analysis
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While phenols can be analyzed directly by GC, their polarity can lead to poor peak shapes (tailing) due to interactions with the stationary phase. To circumvent this, derivatization is a common strategy. oup.comepa.gov This process involves chemically modifying the polar hydroxyl group to create a less polar, more volatile derivative. A common method is trimethylsilylation, which converts the phenolic -OH group into a -OSi(CH3)3 group. tandfonline.com
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, often coated with a polysiloxane-based stationary phase, separates compounds based on their boiling points and interactions with the phase. chula.ac.th A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to organic compounds. epa.gov For identification purposes, a mass spectrometer is often coupled with the GC (GC-MS), providing both retention time and mass spectral data. chula.ac.thresearchgate.net
Table 2: General GC Method Parameters for the Analysis of Derivatized Phenols
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability, improves peak shape. |
| Column | Fused silica capillary column with a 5% phenyl polysiloxane phase (e.g., DB-5) | Standard nonpolar to moderately polar column for general-purpose separations. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |
| Temperature Program | Initial temp 100°C, ramp to 300°C | Separates compounds based on their boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural information. |
Enantiomeric Separations
The piperidine ring in this compound contains a stereogenic center at the C2 position, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and analysis are crucial. americanpharmaceuticalreview.com
The most prevalent method for enantiomeric separation is chiral HPLC. nih.gov This technique utilizes a Chiral Stationary Phase (CSP), which is itself enantiomerically pure. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and these complexes have different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. ntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. nih.govmdpi.com The development of a chiral separation method involves screening various CSPs and mobile phases (in normal-phase, polar organic, or reversed-phase modes) to find the optimal conditions for resolution. mdpi.com
Table 3: Approaches for Enantiomeric Separation of Chiral Compounds
| Technique | Principle | Typical Stationary Phase / Reagent | Mobile Phase |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica). | Heptane/Alcohol (Normal Phase); Acetonitrile/Methanol (Polar Organic); Buffered Aqueous/Organic (Reversed Phase). |
| Chiral GC | Separation on a chiral stationary phase in a capillary column. | Cyclodextrin derivatives. | Helium or Hydrogen. |
| Indirect Method (NMR/HPLC) | Derivatization with a pure chiral agent (e.g., Mosher's acid) to form diastereomers, which can be separated on a standard achiral column. ntu.edu.sg | N/A (Achiral C18 column used for separation of diastereomers). | Standard RP-HPLC conditions. |
Spectroscopic Characterization Techniques for Structural Elucidation
Following isolation and purification, spectroscopic techniques are employed to confirm the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms, the molecular weight, and the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR experiments are essential for the complete characterization of this compound.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the aromatic protons on the phenol ring, the proton attached to the chiral carbon (C2 of the piperidine), the N-H proton of the piperidine, the O-H proton of the phenol, and the multiple methylene (B1212753) (-CH2-) protons of the piperidine ring. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with neighboring protons, are used to determine the connectivity of the atoms. ipb.pt
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Due to the molecule's asymmetry, all 11 carbon atoms are expected to be unique, resulting in 11 distinct signals. The chemical shift of each signal provides information about the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Phenolic OH | ~9.0-10.0 | N/A | Broad singlet, position is concentration and solvent dependent. |
| Aromatic CH | ~6.5-7.2 | ~113-130 | Complex multiplets in the aromatic region. |
| Aromatic C-OH | N/A | ~155-158 | Quaternary carbon attached to the hydroxyl group. |
| Aromatic C-Piperidyl | N/A | ~140-145 | Quaternary carbon attached to the piperidine ring. |
| Piperidinyl NH | ~1.5-3.0 | N/A | Broad signal, may exchange with solvent protons. |
| Piperidinyl CH (C2) | ~3.5-4.0 | ~55-60 | The proton on the chiral carbon, coupled to adjacent protons. |
| Piperidinyl CH2 | ~1.5-3.2 | ~25-50 | Multiple overlapping signals for the remaining 5 carbons of the piperidine ring. |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution MS
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental formula of a compound. purdue.edu When coupled with a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum typically shows a prominent peak corresponding to the protonated molecule, [M+H]⁺.
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For this compound, characteristic fragments would likely arise from cleavage of the bond between the phenyl and piperidyl rings or from the fragmentation of the piperidine ring itself. scielo.brdocbrown.info
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of the compound's elemental composition, distinguishing it from other compounds that may have the same nominal mass. chemrxiv.orgsannova.net For C₁₁H₁₅NO, HRMS can confirm this specific formula, providing a high degree of confidence in the compound's identity.
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value / Description | Information Provided |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | Elemental composition. |
| Monoisotopic Mass | 177.11536 u | The exact mass calculated using the most abundant isotopes. |
| Nominal Mass | 177 u | The integer mass. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecules, [M+H]⁺. |
| [M+H]⁺ (HRMS) | m/z 178.1226 | High-accuracy measurement confirms the elemental formula. |
| Key Fragment Ions | e.g., m/z 94 ([C₆H₅OH]⁺), m/z 84 ([C₅H₁₀N]⁺) | Structural fragments resulting from cleavage of the C-C bond between the rings or within the piperidine ring. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods provide foundational information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups within the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these is the broad O-H stretching vibration from the phenolic hydroxyl group, typically observed between 3200 and 3550 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org Another key feature is the N-H stretching vibration of the secondary amine in the piperidine ring, which usually appears as a moderate band in the 3300-3500 cm⁻¹ region.
The aromatic nature of the compound is confirmed by C=C stretching vibrations within the benzene (B151609) ring, which give rise to strong absorptions in the 1440 to 1600 cm⁻¹ range. docbrown.infolibretexts.org Furthermore, a strong C-O stretching vibration, characteristic of phenols, is expected between 1140 and 1410 cm⁻¹. docbrown.infoquimicaorganica.org The region below 1500 cm⁻¹, known as the fingerprint region, will show a unique and complex pattern of absorptions that can be used for definitive identification by comparison with a reference spectrum. docbrown.info
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretch (H-bonded) | 3550 - 3200 | Strong, Broad |
| Piperidine N-H | Stretch | 3500 - 3300 | Moderate |
| Aromatic C-H | Stretch | 3100 - 3000 | Moderate |
| Aliphatic C-H | Stretch | 3000 - 2850 | Moderate |
| Aromatic C=C | Stretch | 1600 - 1440 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis absorption properties of this compound are primarily dictated by the phenolic chromophore. The piperidine ring itself does not absorb significantly in the UV region above 220 nm. Phenol in a neutral solvent typically displays a maximum absorbance (λmax) at approximately 275 nm. docbrown.info The presence of the piperidyl substituent on the phenol ring may cause a slight shift in the wavelength of maximum absorption and a change in the molar absorptivity. This technique is particularly useful for quantitative analysis of solutions containing the compound, provided there are no other interfering substances that absorb in the same region. researchgate.net
Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectral Data for this compound
| Chromophore | Expected λmax | Solvent Effects |
|---|
Hyphenated Techniques for Comprehensive Analysis
To separate and identify this compound from complex matrices, more powerful hyphenated techniques are essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique. However, due to the low volatility and polar nature of this compound (containing -OH and -NH groups), derivatization is typically required prior to analysis. nih.gov Silylation is a common approach, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.gov Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation and library matching. phytojournal.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is arguably the most powerful tool for the analysis of this compound, as it does not require derivatization. nih.gov A reversed-phase HPLC method, likely using a C18 column, can effectively separate the compound from impurities. arlok.comupdatepublishing.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to ensure the protonation of the piperidine nitrogen for good peak shape. nih.gov
Coupling the HPLC to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode is ideal. ESI would generate the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID) of the parent ion. nih.gov For piperidine alkaloids, fragmentation often involves the neutral loss of water or cleavage of the piperidine ring, providing a structural fingerprint for confident identification. nih.govscielo.br
Table 3: Typical Parameters for GC-MS and HPLC-MS Analysis of this compound
| Technique | Separation Column | Mobile Phase/Carrier Gas | Ionization | Detection |
|---|---|---|---|---|
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Electron Ionization (EI) | Quadrupole or Ion Trap MS |
| HPLC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with Formic Acid | Electrospray (ESI+) | Triple Quadrupole or TOF-MS |
For unequivocal structure elucidation, especially for novel compounds or impurities in complex mixtures, fully integrated systems like HPLC-SPE-NMR-TOF-MS are employed. This advanced platform combines multiple analytical techniques online.
HPLC: The sample is first separated by High-Performance Liquid Chromatography.
SPE: As peaks of interest elute from the HPLC column, they can be selectively trapped and concentrated on a Solid-Phase Extraction (SPE) cartridge. researchgate.net This step is crucial for removing interfering mobile phase components and concentrating low-level analytes to a sufficient level for NMR analysis.
NMR: The trapped compound is then eluted from the SPE cartridge into a Nuclear Magnetic Resonance spectrometer. NMR provides definitive structural information, allowing for the complete assignment of the proton (¹H) and carbon (¹³C) skeletons of the molecule.
TOF-MS: In parallel, the eluent from the HPLC can be directed to a Time-of-Flight Mass Spectrometer. TOF-MS provides high-resolution mass data, enabling the determination of the compound's elemental formula with high accuracy. updatepublishing.com
This hyphenated approach provides complementary data streams (retention time, accurate mass, fragmentation, and detailed structural information) from a single analysis, making it the gold standard for the structural confirmation of compounds like this compound.
Quantitative Analytical Method Development and Validation for Trace Analysis
Developing a robust and reliable method for quantifying trace amounts of this compound is critical in many research contexts. The development and validation process should follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netmdpi.com For trace analysis, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. mdpi.comunav.edu
The method development and validation process involves several key stages:
Method Development: This includes selecting the appropriate column, optimizing the mobile phase composition for efficient separation, and fine-tuning the MS/MS parameters (e.g., selecting precursor and product ion transitions in Multiple Reaction Monitoring mode) to maximize sensitivity and specificity for this compound.
Method Validation: The optimized method must be rigorously validated to ensure it is fit for its intended purpose. arlok.compharmainfo.in This involves assessing a range of performance characteristics.
Table 4: Key Parameters for Quantitative Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). | No significant interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies. | Recovery typically within 80-120% for trace analysis. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15% for trace analysis). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. mdpi.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). | No significant impact on results from minor parameter changes. |
By systematically developing and validating an analytical method, researchers can ensure that the data generated for this compound are accurate, reliable, and reproducible, which is fundamental for any scientific investigation.
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Helium |
| Methanol |
| Phenol |
Future Research Directions and Translational Prospects for Piperidylphenols
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical chemistry. For piperidylphenols, future research will likely focus on moving away from traditional, multi-step syntheses toward more sustainable and atom-economical approaches. The principles of green chemistry are paramount in this endeavor, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govrsc.org
Key areas of exploration include:
Biocatalysis: The use of enzymes or whole-cell systems to catalyze specific reactions offers high selectivity under mild conditions, often in aqueous media, thereby reducing the need for harsh solvents and reagents. mdpi.com
Flow Chemistry: Continuous flow synthesis can be integrated with technologies like microwave irradiation or photochemistry, allowing for automated, efficient, and scalable production with improved safety profiles. mdpi.com
Green Solvents and Solvent-Free Reactions: A major focus is replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents. mdpi.comskpharmteco.com Additionally, mechanochemical methods that conduct reactions by grinding solids together in the absence of a solvent are being explored to minimize environmental impact. mdpi.comwjpmr.com
Table 1: Comparison of Synthetic Methodologies for Piperidylphenols
| Methodology | Traditional Approach | Sustainable/Green Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Catalysis | Often relies on stoichiometric heavy metal reagents. | Biocatalysis (enzymes), metal-catalyzed cyclization, organocatalysis. mdpi.commdpi.com | High selectivity, mild reaction conditions, reduced metal waste. |
| Solvents | Use of hazardous and volatile organic solvents (e.g., DMF, CH2Cl2). skpharmteco.com | Water, deep eutectic solvents, ionic liquids, or solvent-free conditions. nih.govskpharmteco.com | Reduced environmental impact, improved safety, potential for solvent recycling. skpharmteco.com |
| Process | Multi-step batch processing with isolation of intermediates. | One-pot synthesis, continuous flow chemistry, multicomponent reactions. nih.govmdpi.com | Increased efficiency, reduced waste, better scalability and process control. mdpi.com |
| Energy | Conventional heating requiring significant energy input. | Microwave-assisted synthesis, ultrasound-promoted reactions. mdpi.comresearchgate.net | Faster reaction times, lower energy consumption. mdpi.com |
| Atom Economy | Often lower, with significant generation of by-products. | Designed for high atom economy, minimizing waste. wjpmr.com | Maximizes the incorporation of starting materials into the final product. |
Elucidation of Undiscovered Biological Targets and Complex Mechanism of Action
While the primary targets of some piperidylphenols are known, a complete understanding of their biological interactions remains elusive. The phenomenon of polypharmacology, where a single compound interacts with multiple targets, is common and can be responsible for both therapeutic efficacy and off-target effects. Future research must therefore aim to identify the full spectrum of biological targets and unravel the complex mechanisms through which these compounds exert their effects.
Prospective strategies for target deconvolution include:
Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry can identify direct protein targets of 3-(2-Piperidyl)phenol in an unbiased manner within a native biological system.
Genetic Approaches: Large-scale genetic screening methods, including CRISPR-Cas9 screens, can identify genes that, when perturbed, alter cellular sensitivity to a compound, thereby pointing to relevant pathways and potential targets.
Computational Target Prediction: In silico methods that rely on ligand-based (shape, pharmacophore) or structure-based (molecular docking) approaches can predict potential binding partners by screening large databases of protein structures.
Understanding the complex mechanism of action requires moving beyond simple target binding and investigating the downstream consequences of these interactions, such as modulation of signaling pathways, protein-protein interactions, and cellular phenotypes.
Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, cost-effective in silico screening and design of novel compounds. kjpp.net For piperidylphenols, these computational tools can accelerate the optimization of lead compounds by predicting their biological activity based on chemical structure, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.comnih.gov
Future applications in this area will likely involve:
Advanced QSAR Models: Employing sophisticated algorithms like deep neural networks (DNNs), random forests (RF), and support vector machines (SVM) to build highly predictive models. kjpp.netnih.gov These models learn from large datasets of compounds with known activities to identify the key molecular features that drive biological effects.
Generative Models: Using generative AI to design novel piperidylphenol derivatives that are predicted to have high activity and desirable drug-like properties. researchgate.net These models can explore a vast chemical space to propose new structures that a human chemist might not have conceived.
Interpretable AI: Developing models that not only make accurate predictions but also provide insights into why a particular prediction was made. digitellinc.com Methods like SHAP (SHapley Additive exPlanations) can help chemists understand the contribution of different molecular fragments to the predicted activity, guiding more rational drug design. digitellinc.com
Table 2: Application of AI/ML Models in Piperidylphenol Research
| AI/ML Model Type | Description | Potential Application for Piperidylphenols |
|---|---|---|
| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data. nih.gov | Predicting complex biological activities and pharmacokinetic properties from molecular structures. nih.gov |
| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. kjpp.net | Developing robust QSAR models for screening virtual libraries of piperidylphenol analogs. kjpp.net |
| Support Vector Machine (SVM) | A supervised learning model that uses classification algorithms for two-group classification problems. kjpp.net | Classifying compounds as active or inactive against a specific biological target. kjpp.net |
| Generative Adversarial Networks (GANs) | A class of AI algorithms used in unsupervised machine learning, implemented by a system of two neural networks contesting with each other. | Designing novel piperidylphenol structures with optimized activity and drug-like properties. |
| Explainable AI (XAI) | Methods and techniques in AI that allow human users to understand and trust the results and output created by machine learning algorithms. digitellinc.com | Identifying key chemical substructures responsible for the biological activity of piperidylphenols to guide lead optimization. digitellinc.com |
Development of Advanced Screening Methodologies for Biological Activity
The identification of new therapeutic leads from large compound libraries depends on the efficiency and biological relevance of screening assays. The trend in drug discovery is a move from traditional high-throughput screening (HTS) of biochemical assays toward high-content screening (HCS) of more complex, cell-based models. helsinki.fi
Future advancements in screening for piperidylphenol activity will include:
Phenotypic Screening in Complex Models: Utilizing co-culture systems, 3D organoids, or organ-on-a-chip technologies to screen for desired effects in a more physiologically relevant context that mimics human tissues.
High-Content Imaging and Analysis: Employing automated microscopy and sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters (e.g., protein localization, organelle morphology, cell viability), providing a detailed fingerprint of a compound's cellular effects. helsinki.fi
Integrated Screening Strategies: Developing innovative screening platforms that can rapidly identify active compounds and simultaneously provide clues about their mechanism of action, streamlining the hit-to-lead process. sciencedaily.com
Advanced Detection Technologies: Implementing novel assay formats, such as time-resolved fluorometric immunoassays (TR-FIA), for sensitive and robust quantification of biological activity in a high-throughput format. helsinki.fi
Table 3: Advanced Methodologies for Biological Activity Screening
| Methodology | Principle | Application for Piperidylphenols |
|---|---|---|
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to extract quantitative data from cell populations, measuring multiple phenotypic parameters simultaneously. helsinki.fi | Assessing the effects of piperidylphenols on complex cellular processes like neurite outgrowth, apoptosis, or intracellular signaling. |
| 3D Spheroid/Organoid Assays | Utilizes self-organized 3D cell cultures that mimic the architecture and function of native tissues. | Evaluating the efficacy and penetration of compounds in a more physiologically relevant, tissue-like environment. |
| CRISPR-Based Genetic Screens | Systematically knocks out or activates genes in a cell population to identify genetic modifiers of a compound's activity. | Identifying biological targets and resistance mechanisms associated with this compound. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon ligand binding, allowing for unbiased target identification. | Identifying the direct protein targets of piperidylphenols within intact cells. |
| DNA-Encoded Libraries (DELs) | Screens vast libraries of compounds, each tagged with a unique DNA barcode, allowing for massive parallel screening against a protein target. | Rapidly identifying initial hits from billions of potential piperidylphenol-like structures. |
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the biological impact of this compound, a systems biology approach is necessary. This involves integrating data from multiple "omics" layers—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the compound's effects on cellular networks. nih.govmixomics.org A multi-omics approach can reveal how a compound's interaction with its primary target(s) propagates through interconnected biological pathways. nih.gov
Future research will focus on:
Parallel Data Acquisition: Treating the same biological samples with the compound of interest and subsequently analyzing them using various omics platforms to generate comprehensive molecular snapshots.
Advanced Bioinformatic Integration: Using sophisticated computational tools and algorithms to integrate these diverse datasets. frontiersin.org Methods like DIABLO are designed to identify correlated molecular signatures across different omics layers. mixomics.org
Network Biology: Constructing and analyzing molecular interaction networks to visualize how the compound perturbs cellular homeostasis and to identify key nodes or pathways that are critical to its mechanism of action.
This systems-level understanding is crucial for identifying predictive biomarkers of response, understanding potential mechanisms of resistance, and uncovering novel therapeutic applications. nih.govnih.gov
Table 4: Overview of Omics Technologies for Systems-Level Analysis
| Omics Field | Technology | Information Provided | Relevance to Piperidylphenol Research |
|---|---|---|---|
| Genomics | DNA Sequencing, GWAS | Genetic variations, mutations. nih.gov | Identifying genetic factors that may influence an individual's response to the compound. |
| Transcriptomics | RNA-Seq, Microarrays | Gene expression levels (mRNA, miRNA). nih.gov | Understanding how the compound alters gene transcription and regulatory networks. |
| Proteomics | Mass Spectrometry (MS) | Protein abundance, post-translational modifications, protein-protein interactions. nih.gov | Identifying changes in protein expression and signaling pathways affected by the compound. |
| Metabolomics | MS, Nuclear Magnetic Resonance (NMR) | Levels of small molecule metabolites (e.g., lipids, amino acids, sugars). nih.gov | Assessing the impact of the compound on cellular metabolism and bioenergetics. |
| Epigenomics | ChIP-Seq, Bisulfite Sequencing | DNA methylation, histone modifications. nih.gov | Determining if the compound induces lasting changes in gene expression through epigenetic mechanisms. |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-(2-Piperidyl)phenol, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of precursor molecules. For example, brominated phenol derivatives (e.g., 3-(Bromomethyl)phenol) can react with piperidine under basic conditions to introduce the piperidyl moiety. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for phenol:piperidine). Yields can be improved via inert atmosphere (N₂/Ar) to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity.
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidyl ring’s integration and phenol proton environment.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting byproducts.
- Elemental Analysis : Verify empirical formula (C₁₁H₁₅NO) to ±0.3% deviation .
Advanced Research Questions
Q. How does this compound participate in protein cross-linking reactions, and what mechanistic insights have been gained from recent studies?
- Methodological Answer : The compound’s piperidyl group can act as a nucleophile, forming covalent bonds with electrophilic residues (e.g., lysine ε-amino groups) in proteins. Mechanistic studies using glutaraldehyde analogs (e.g., 3-(2-Piperidyl)-pyridinium derivatives) reveal that cross-linking occurs via Schiff base formation, followed by stabilization through Michael adducts. Researchers should employ SDS-PAGE and MALDI-TOF MS to track cross-linking efficiency and identify modified residues .
Q. What strategies should researchers employ to resolve contradictions in the reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in experimental design:
- Dose-Response Analysis : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) with ≥3 biological replicates.
- Metabolite Profiling : Quantify metabolites in plasma/urine via LC-MS to account for pharmacokinetic differences .
- Cell Line Validation : Ensure consistent use of disease models (e.g., primary vs. immortalized cells) and control for batch effects in reagents.
Q. What in silico models are recommended for predicting the toxicity profile of this compound, and how do they compare with experimental data?
- Methodological Answer : Computational tools like ProTox 3.0 (LD₅₀ prediction), SwissADME (absorption/distribution), and molecular docking (CYP450 interaction) provide preliminary toxicity insights. Validate predictions with in vivo acute toxicity studies (OECD Guideline 423) in rodents, monitoring hematological and histopathological endpoints. Discrepancies between in silico and in vivo data often stem from unmodeled metabolic pathways (e.g., glucuronidation) .
Q. How can structure-activity relationship (SAR) studies enhance the pharmacological potential of this compound derivatives?
- Methodological Answer : Systematic SAR requires:
- Substituent Variation : Modify the phenol ring (e.g., halogenation) or piperidine nitrogen (alkylation) to alter lipophilicity and target affinity.
- Biological Assays : Test derivatives against panels of receptors (e.g., GPCRs) using radioligand binding assays.
- Computational Modeling : QSAR models (e.g., CoMFA) correlate structural features with activity, guiding lead optimization .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
